(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one
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Overview
Description
Padsevonil is a novel antiepileptic drug candidate developed to address the unmet needs of patients with treatment-resistant epilepsy. It was synthesized through a medicinal chemistry program aimed at designing compounds with high affinity for synaptic vesicle 2 proteins and low-to-moderate affinity for the benzodiazepine binding site on gamma-aminobutyric acid type A receptors .
Preparation Methods
The synthesis of Padsevonil involves a series of chemical reactions designed to achieve high affinity for its target proteins. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound was developed through rational drug design, focusing on optimizing its binding properties and pharmacokinetic profile .
Chemical Reactions Analysis
Padsevonil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Padsevonil has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the interactions between synaptic vesicle proteins and gamma-aminobutyric acid type A receptors.
Biology: It is used to investigate the mechanisms of synaptic transmission and the role of synaptic vesicle proteins in neuronal function.
Medicine: Padsevonil is being explored as a treatment for epilepsy, particularly in patients who do not respond to existing antiepileptic drugs. .
Industry: The compound’s unique binding properties make it a valuable tool for drug discovery and development, particularly in the field of neuropharmacology
Mechanism of Action
Padsevonil exerts its effects by interacting with both presynaptic and postsynaptic targets. It binds with high affinity to synaptic vesicle 2 proteins (SV2A, SV2B, and SV2C) and with low-to-moderate affinity to the benzodiazepine binding site on gamma-aminobutyric acid type A receptors. This dual mechanism allows Padsevonil to modulate synaptic transmission and enhance inhibitory neurotransmission, thereby reducing seizure activity .
Comparison with Similar Compounds
Padsevonil is unique compared to other antiepileptic drugs due to its dual mechanism of action. Similar compounds include:
Levetiracetam: A selective SV2A ligand with high affinity for synaptic vesicle 2A protein but no significant interaction with gamma-aminobutyric acid type A receptors.
Brivaracetam: Another selective SV2A ligand with high affinity for synaptic vesicle 2A protein but limited interaction with gamma-aminobutyric acid type A receptors.
Diazepam: A benzodiazepine that binds to the gamma-aminobutyric acid type A receptor but does not interact with synaptic vesicle proteins.
Padsevonil’s unique ability to target both synaptic vesicle proteins and gamma-aminobutyric acid type A receptors provides a broader spectrum of antiseizure activity compared to these other compounds .
Properties
Molecular Formula |
C14H14ClF5N4O2S |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
DCXFIOLWWRXEQH-ZETCQYMHSA-N |
Isomeric SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@@H](CC3=O)CC(F)(F)Cl |
Canonical SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl |
Origin of Product |
United States |
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